molecular formula C16H29N3O3 B13220476 tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate

tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate

Cat. No.: B13220476
M. Wt: 311.42 g/mol
InChI Key: ANMJQEQYHUIVMX-UHFFFAOYSA-N
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Description

tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and an acetylpiperazine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Acetylpiperazine Moiety: The acetylpiperazine group is introduced through a nucleophilic substitution reaction using acetylpiperazine and a suitable leaving group.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the acetylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acetylpiperazine in the presence of a suitable base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or piperazine derivatives.

Scientific Research Applications

tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 5-(4-acetylpiperazin-1-yl)piperidine-3-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-12(20)18-5-7-19(8-6-18)14-9-13(10-17-11-14)15(21)22-16(2,3)4/h13-14,17H,5-11H2,1-4H3

InChI Key

ANMJQEQYHUIVMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C

Origin of Product

United States

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